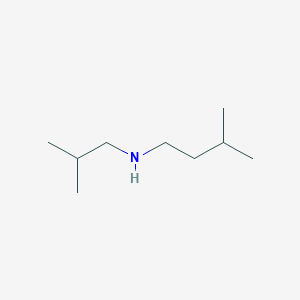
1-Butanamine, 3-methyl, N-(2-methylpropyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butanamine, 3-methyl, N-(2-methylpropyl) is an organic compound with the molecular formula C9H21N It is a type of amine, which is a class of compounds characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, 3-methyl, N-(2-methylpropyl) typically involves the alkylation of 3-methyl-1-butanamine with 2-methylpropyl halide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of 1-Butanamine, 3-methyl, N-(2-methylpropyl) can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same alkylation reaction but is optimized for large-scale production with automated monitoring and control systems.
化学反应分析
Types of Reactions
1-Butanamine, 3-methyl, N-(2-methylpropyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or amides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The nitrogen atom in the amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halides like methyl iodide (CH3I) or ethyl bromide (C2H5Br) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines with different alkyl or aryl groups.
科学研究应用
1-Butanamine, 3-methyl, N-(2-methylpropyl) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1-Butanamine, 3-methyl, N-(2-methylpropyl) involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine group can form hydrogen bonds and ionic interactions with these targets, affecting their activity and function. The compound can also participate in various biochemical pathways, influencing cellular processes and metabolic reactions.
相似化合物的比较
Similar Compounds
1-Butanamine, 2-methyl: Another isomer with similar properties but different structural arrangement.
2-Butanamine, N-(1-methylpropyl): A compound with a similar molecular formula but different substitution pattern.
1-Butanamine, N-methyl: A related compound with a methyl group attached to the nitrogen atom.
Uniqueness
1-Butanamine, 3-methyl, N-(2-methylpropyl) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain applications where other similar compounds may not be as effective.
生物活性
1-Butanamine, 3-methyl, N-(2-methylpropyl) is a chemical compound with the molecular formula C9H21N and CAS number 81760-10-3. This compound is a derivative of butanamine and has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, toxicity, and potential therapeutic applications based on diverse research findings.
1-Butanamine, 3-methyl, N-(2-methylpropyl) is characterized by its amine functional group, which plays a crucial role in its interactions with biological systems. The compound's structure can be represented as follows:
Pharmacological Properties
1-Butanamine derivatives have been studied for various pharmacological effects. Some notable activities include:
- Antimicrobial Activity : Research indicates that certain butanamine derivatives exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effective inhibition against various bacterial strains, suggesting potential use in treating infections .
- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective effects in models of neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter levels and protection against oxidative stress .
- Anticancer Potential : Preliminary studies suggest that butanamine derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Toxicity Studies
Toxicological assessments are critical for understanding the safety profile of 1-butanamine derivatives. The following aspects are noteworthy:
Case Study 1: Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy investigated the antimicrobial efficacy of several butanamine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to 1-butanamine, 3-methyl, N-(2-methylpropyl) demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
Case Study 2: Neuroprotective Effects
In a study focusing on neuroprotection, researchers assessed the effects of butanamine derivatives on neuronal cell lines exposed to oxidative stress. The findings revealed that these compounds could significantly reduce cell death and maintain cellular integrity by modulating antioxidant enzyme activity .
Data Tables
属性
CAS 编号 |
81760-10-3 |
|---|---|
分子式 |
C9H21N |
分子量 |
143.27 g/mol |
IUPAC 名称 |
3-methyl-N-(2-methylpropyl)butan-1-amine |
InChI |
InChI=1S/C9H21N/c1-8(2)5-6-10-7-9(3)4/h8-10H,5-7H2,1-4H3 |
InChI 键 |
GWMSJUSASQVTDR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCNCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















